Technical Support Center: Arsenic Analysis using Collision/Reaction Cell Technology

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Compound of Interest		
Compound Name:	Arsenobetaine Bromide	
Cat. No.:	B140573	Get Quote

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of collision/reaction cell (CRC) technology for the removal of interferences in arsenic (As) analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the major spectral interferences affecting arsenic analysis at m/z 75?

A1: Arsenic is monoisotopic at mass 75, making it susceptible to several spectral interferences. The most significant of these are:

- Polyatomic Interferences:
 - 40Ar35Cl+: This is a very common interference, especially in samples containing even trace amounts of chloride.[1][2]
 - 40Ca³⁵Cl⁺: This interference is prevalent in samples with a high calcium matrix, such as environmental and biological samples.[1][3]
 - 59Co¹⁶O+, 58Fe¹⁶O¹H+, and 58Ni¹⁶O¹H+ can also interfere in specific sample matrices.
- Doubly-Charged Ion Interferences:

Troubleshooting & Optimization





150Nd²⁺ and 150Sm²⁺: These rare earth elements (REEs), when present in the sample, can form doubly-charged ions that appear at m/z 75.[1][3][4]

Q2: What is collision/reaction cell (CRC) technology and how does it work?

A2: CRC technology is a feature in modern ICP-MS instruments designed to remove spectral interferences.[3][5] It consists of a cell placed before the quadrupole mass analyzer that can be filled with a gas. Two primary modes of operation are used:

- Collision Mode (with Kinetic Energy Discrimination KED): An inert gas, typically helium
 (He), is introduced into the cell.[3][6] Polyatomic interfering ions, being larger than the
 monatomic arsenic ions, undergo more collisions with the helium gas. This causes them to
 lose more kinetic energy. A voltage barrier at the exit of the cell then prevents these lowerenergy interfering ions from reaching the detector, while the higher-energy arsenic ions pass
 through.[3][6][7]
- Reaction Mode: A reactive gas, such as oxygen (O₂), hydrogen (H₂), or ammonia (NH₃), is introduced into the cell.[3][4][5] This gas selectively reacts with either the analyte or the interfering ions, shifting them to a different mass. For arsenic, O₂ is often used to react with As⁺ to form AsO⁺ at m/z 91, a mass that is typically free from the original interferences.[3][8]

Q3: When should I use collision mode (He with KED) versus reaction mode?

A3: The choice between collision and reaction mode depends on the type of interference you expect in your samples:

- Use Collision Mode (He with KED) for: Samples where the primary interferences are
 polyatomic, such as those containing chloride (forming ArCl+ and CaCl+).[1][3] It is a robust
 and simple method for these common interferences.
- Use Reaction Mode for: Samples containing significant concentrations of rare earth elements (REEs) like Neodymium (Nd) and Samarium (Sm), which cause doubly-charged ion interferences (150Nd2+, 150Sm2+).[3][4] Helium collision mode is not effective at removing these doubly-charged interferences.[3][4][9][10] In this case, reacting arsenic with oxygen to form AsO+ and analyzing at m/z 91 is a more effective strategy.[3][4] Hydrogen (H2) can also be used as a reaction gas to reduce doubly-charged interferences.[4][9][10]



Troubleshooting Guide

Problem 1: High and variable background signal at m/z 75 in my blanks and standards.

- Possible Cause: Presence of chlorine in your reagents, acids, or glassware, leading to the formation of ⁴⁰Ar³⁵Cl⁺.
- Solution:
 - Use High-Purity Reagents: Ensure that you are using high-purity acids (e.g., trace metal grade) and deionized water.
 - Clean Glassware Thoroughly: Leach all glassware with dilute nitric acid and rinse with deionized water.
 - Engage Collision Mode (He with KED): If chlorine contamination is unavoidable, use helium collision mode to effectively reduce the ArCl⁺ interference.[3]

Problem 2: My arsenic results are unexpectedly high in soil/plant tissue samples, even with collision mode enabled.

- Possible Cause: Your samples may contain high concentrations of rare earth elements (REEs) such as Nd and Sm, which cause doubly-charged interferences (150Nd2+, 150Sm2+) that are not removed by helium collision mode.[3][4][7]
- Solution:
 - Screen for REEs: Analyze your samples for the presence of Nd and Sm.
 - Switch to Reaction Mode (O₂): Use oxygen as a reaction gas to shift your arsenic analysis from m/z 75 (As+) to m/z 91 (AsO+). This will separate the arsenic signal from the doublycharged REE interferences.[3][4]
 - Consider Triple Quadrupole ICP-MS (ICP-MS/MS): For very complex matrices, an ICP-MS/MS system provides an additional layer of selectivity. In MS/MS mode with O₂ as the reaction gas, the first quadrupole (Q1) can be set to only allow ions of m/z 75 to enter the collision/reaction cell. This prevents other matrix ions, like ⁹¹Zr+, from interfering with the AsO+ signal at m/z 91.[3]



Problem 3: The sensitivity (signal intensity) for arsenic drops significantly when I turn on the collision cell gas.

Possible Cause: This is an expected phenomenon. When the collision/reaction cell is
pressurized with gas, some of the analyte ions (As+) will be scattered by collisions with the
gas molecules, leading to a reduction in the measured signal.[3]

Solution:

- Optimize Gas Flow Rate: Do not use an excessively high gas flow rate. Optimize the flow to a point where interference is effectively removed while maintaining adequate sensitivity for your application.
- Check Instrument Tuning: Ensure that your ICP-MS is properly tuned for sensitivity,
 especially with the cell gas turned on.
- Focus on Signal-to-Noise: While the absolute signal may be lower, the removal of interfering background noise should lead to a better signal-to-noise ratio and, consequently, lower and more reliable detection limits.

Data and Parameters

Table 1: Common Interferences on Arsenic (m/z 75) and Recommended CRC Solutions



Interference	Formula	Туре	Recommen ded CRC Mode	Gas	Notes
Argon Chloride	⁴⁰ Ar ³⁵ Cl+	Polyatomic	Collision (KED)	Не	Most common interference, especially in HCI matrices. [1]
Calcium Chloride	⁴⁰ Ca ³⁵ Cl+	Polyatomic	Collision (KED)	He	Common in environmenta I and biological samples.[1]
Neodymium	¹⁵⁰ Nd ²⁺	Doubly- Charged	Reaction (Mass-Shift)	O ₂	Helium KED mode is ineffective against this interference. [1][3]
Samarium	¹⁵⁰ Sm ²⁺	Doubly- Charged	Reaction (Mass-Shift)	O ₂	Helium KED mode is ineffective against this interference. [1][3]
Zirconium	⁹¹ Zr+	Isobaric (on product ion)	Reaction (MS/MS)	O ₂	Can interfere with AsO+ at m/z 91 in single quad mode.[3]

Table 2: Typical Collision/Reaction Cell Parameters for Arsenic Analysis



Parameter	Collision Mode (He)	Reaction Mode (O ₂)	Reaction Mode (H ₂)
Gas	Helium (He)	Oxygen (O ₂)	Hydrogen (H ₂)
Typical Flow Rate	4-5 mL/min[4]	0.1 - 0.7 mL/min[8][11]	2.9 - 3.0 mL/min[12] [13]
Target Analyte Mass	m/z 75 (As+)	m/z 91 (AsO+)	m/z 75 (As+)
Primary Application	Removal of polyatomic interferences (e.g., ArCl+)	Removal of doubly- charged interferences (e.g., Nd ²⁺ , Sm ²⁺)	Removal of doubly- charged interferences
Detection Limit (approx.)	0.01 μg/L[4]	0.001 μg/L[4]	0.022 μg/L[4]

Note: Optimal parameters are instrument-specific and should be determined empirically.

Experimental Protocols

Protocol 1: Arsenic Analysis using Helium Collision Mode (KED)

- Instrument Setup:
 - Configure the ICP-MS for routine analysis.
 - Plumb high-purity helium gas to the collision/reaction cell gas inlet.
- Tuning:
 - Perform daily performance checks and tuning of the instrument in standard (no gas) mode.
 - Switch to He mode. Introduce a tuning solution containing elements known to be affected by polyatomic interferences (e.g., a solution with low levels of Co, As, Se in a dilute HCl matrix).



- Optimize the He gas flow rate to maximize the signal-to-background ratio for arsenic at m/z 75. A typical starting point is 4.5 mL/min.[4]
- Optimize the KED voltage to effectively discriminate against the interfering ions while allowing the arsenic ions to pass.

Sample Analysis:

- Prepare calibration standards and samples in a consistent matrix (e.g., 1-2% nitric acid).
- Analyze blanks, standards, and samples under the optimized He KED mode conditions.
- Monitor the signal at m/z 75 for arsenic. Also, monitor m/z 77 (for Se, as an indicator of ArCl+ formation) and m/z 51 (V, as an indicator of ClO+ formation) as quality control checks.

Protocol 2: Arsenic Analysis using Oxygen Reaction Mode (Mass-Shift)

Instrument Setup:

- Configure the ICP-MS for routine analysis.
- Plumb high-purity oxygen gas to the collision/reaction cell gas inlet.

Tuning:

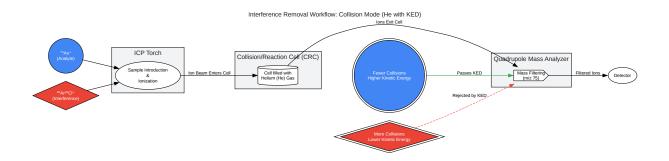
- Perform daily performance checks and tuning in standard mode.
- Switch to O₂ reaction mode. Introduce a tuning solution containing arsenic.
- Set the quadrupole to measure m/z 91 (for ⁷⁵As¹⁶O⁺).
- Optimize the O₂ gas flow rate to maximize the formation of AsO⁺ at m/z 91. A typical starting flow rate is around 0.7 mL/min.[8]
- Optimize other cell parameters (e.g., octopole bias) to ensure efficient reaction and transmission of the AsO+ product ion.
- Sample Analysis:

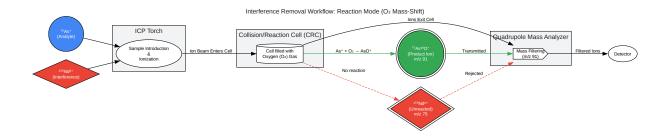


- Prepare calibration standards and samples.
- Analyze blanks, standards, and samples under the optimized O₂ reaction mode conditions.
- Measure the signal intensity at m/z 91 to quantify arsenic.
- It is advisable to also monitor m/z 75 to ensure that the reaction to AsO+ is efficient and to check for any unexpected interferences at the original arsenic mass.

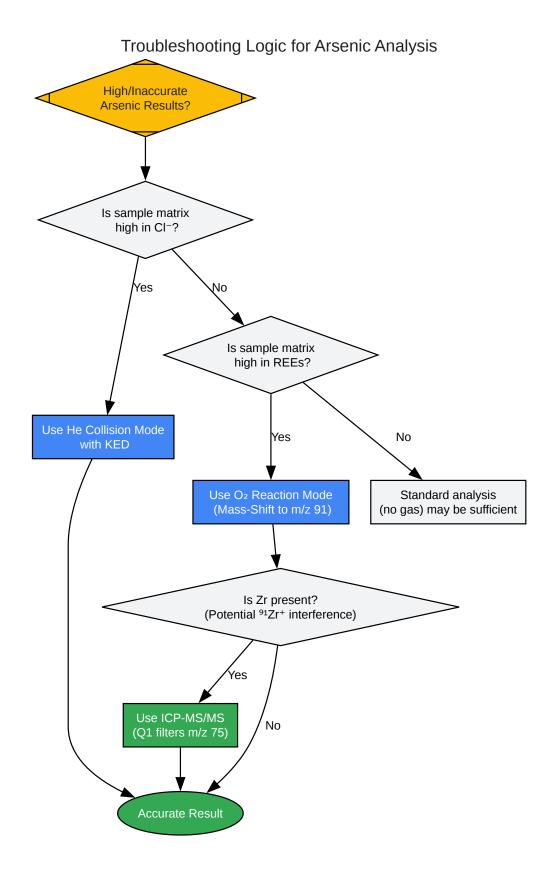
Visualizations











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